4-((3-Phenoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3-Phenoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of 4-((3-Phenoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-phenoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
4-((3-Phenoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-((3-Phenoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
4-((3-Phenoxybenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:
4-((3-Phenoxybenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridinyl group instead of a phenyl group, which may result in different biological activities and properties.
4-((3-Phenoxybenzylidene)amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol: Similar to the previous compound but with a different position of the pyridinyl group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological and chemical properties compared to other triazole derivatives .
Properties
Molecular Formula |
C21H16N4OS |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[(E)-(3-phenoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H16N4OS/c27-21-24-23-20(17-9-3-1-4-10-17)25(21)22-15-16-8-7-13-19(14-16)26-18-11-5-2-6-12-18/h1-15H,(H,24,27)/b22-15+ |
InChI Key |
CHNDRCISMBGTPO-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.